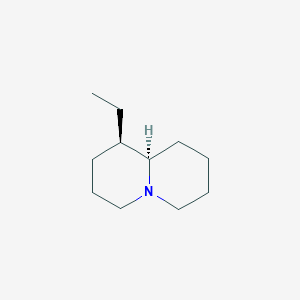
(1R,9aR)-1-Ethyloctahydro-2H-quinolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,9aR)-1-Ethyloctahydro-2H-quinolizine is a chemical compound that belongs to the class of quinolizines. Quinolizines are bicyclic compounds that contain a nitrogen atom in the ring structure. This particular compound is characterized by its octahydro structure, indicating that it is fully saturated with hydrogen atoms, and the presence of an ethyl group attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9aR)-1-Ethyloctahydro-2H-quinolizine typically involves the hydrogenation of quinolizine derivatives. One common method is the catalytic hydrogenation of quinolizine using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in the presence of hydrogen gas, and the catalyst facilitates the addition of hydrogen atoms to the quinolizine ring, resulting in the formation of the octahydro structure.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient and controlled hydrogenation of quinolizine derivatives, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
(1R,9aR)-1-Ethyloctahydro-2H-quinolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The ethyl group attached to the nitrogen atom can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under high pressure and temperature.
Substitution: Alkylation or arylation reactions using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinolizine derivatives with ketone or aldehyde functional groups.
Reduction: Formation of fully saturated quinolizine derivatives.
Substitution: Formation of N-alkyl or N-aryl quinolizine derivatives.
科学的研究の応用
(1R,9aR)-1-Ethyloctahydro-2H-quinolizine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinolizine derivatives and other nitrogen-containing heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1R,9aR)-1-Ethyloctahydro-2H-quinolizine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound can interact with cell membrane receptors, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride
- (1S,9aR)-Octahydro-2H-quinolizin-1-ylmethanamine dihydrochloride
- (1R,3AS,6AS)-Octahydro-1-pentalenyl chloroacetate
Uniqueness
(1R,9aR)-1-Ethyloctahydro-2H-quinolizine is unique due to the presence of the ethyl group attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinolizine derivatives and can lead to different pharmacological and industrial applications.
特性
CAS番号 |
62581-28-6 |
|---|---|
分子式 |
C11H21N |
分子量 |
167.29 g/mol |
IUPAC名 |
(1R,9aR)-1-ethyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C11H21N/c1-2-10-6-5-9-12-8-4-3-7-11(10)12/h10-11H,2-9H2,1H3/t10-,11-/m1/s1 |
InChIキー |
CZDLEULQEORRLH-GHMZBOCLSA-N |
異性体SMILES |
CC[C@@H]1CCCN2[C@@H]1CCCC2 |
正規SMILES |
CCC1CCCN2C1CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


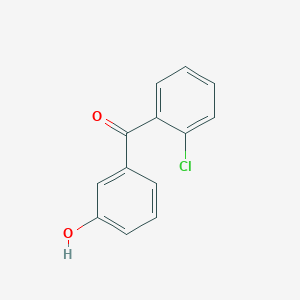
![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)
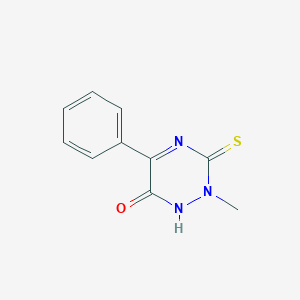

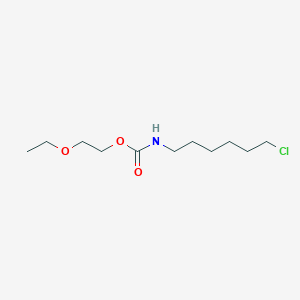
![Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate](/img/structure/B14512755.png)
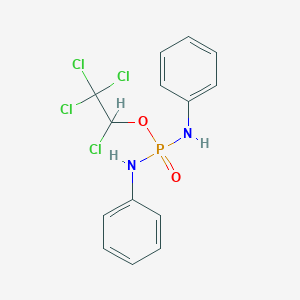
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene](/img/structure/B14512771.png)
![1-[Ethyl(3-methylphenyl)amino]propan-2-ol](/img/structure/B14512781.png)
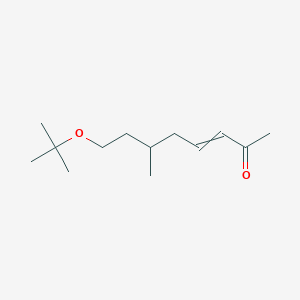
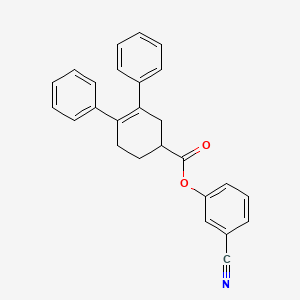
![(2E)-1-(2-Hydroxyphenyl)-2-[(3-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14512797.png)
![2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine](/img/structure/B14512798.png)
![2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene](/img/structure/B14512801.png)
